molecular formula C10H8ClNO2 B3353496 2-Chloro-1-methyl-1H-indole-3-carboxylic acid CAS No. 54778-21-1

2-Chloro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3353496
CAS No.: 54778-21-1
M. Wt: 209.63 g/mol
InChI Key: AQPMLAXHNBHLTF-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core in Organic and Medicinal Chemistry

The indole core is a recurring motif in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. This natural prevalence has inspired chemists to utilize the indole framework as a template for the design and synthesis of novel therapeutic agents. The unique electronic properties of the indole ring system, coupled with the numerous sites available for functionalization, allow for the creation of diverse molecular architectures with a wide spectrum of biological activities.

Overview of Halogenated Indole Derivatives in Contemporary Research

The introduction of halogen atoms into the indole scaffold has emerged as a powerful strategy in modern drug discovery and materials science. Halogenation can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of a plethora of halogenated indole derivatives with enhanced or novel biological activities. Research has shown that the position and nature of the halogen substituent can have a profound impact on the pharmacological profile of these compounds.

Specific Research Focus on 2-Chloro-1-methyl-1H-indole-3-carboxylic acid

Within the vast family of halogenated indoles, this compound has garnered attention as a valuable synthetic intermediate and a subject of focused research. This compound combines the key features of an indole-3-carboxylic acid with a chlorine atom at the 2-position and a methyl group on the indole nitrogen. These specific substitutions create a unique electronic and steric environment, influencing its reactivity and potential applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
IUPAC NameThis compound
CAS Number54778-21-1

This data is compiled from publicly available chemical databases.

While detailed, peer-reviewed research on the specific synthesis and biological activities of this compound is not extensively documented in publicly accessible literature, its structural motifs are present in a range of more complex molecules that have been investigated for various applications. For instance, the synthesis of the related compound, 2-chloro-1-methyl-1H-indole-3-carbaldehyde, involves the methylation of 2-chloro-1H-indole-3-carbaldehyde using dimethyl sulfate (B86663) in the presence of a base. clockss.org This suggests a potential synthetic route to the carboxylic acid derivative through oxidation of the corresponding aldehyde.

The reactivity of the 2-chloroindole scaffold is of significant interest to synthetic chemists. The chlorine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position. The carboxylic acid moiety at the 3-position can undergo typical carboxylic acid reactions, such as esterification and amidation, providing further avenues for derivatization.

Research into derivatives of 2-methyl-1H-indole-3-carboxylic acid has provided insights into the potential spectroscopic characteristics of the target compound. For example, the ¹H NMR spectra of such compounds typically show characteristic signals for the indole ring protons and the methyl group on the nitrogen atom. bipublication.commdpi.comunina.it The infrared spectra would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Although specific research applications for this compound are not widely published, its role as a synthetic building block is implied by its commercial availability from various chemical suppliers. bldpharm.com The combination of the reactive chloro group and the versatile carboxylic acid functionality makes it a potentially valuable precursor for the synthesis of more complex indole derivatives with applications in pharmaceutical and materials science research. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9(12)11)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPMLAXHNBHLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203247
Record name 1H-Indole-3-carboxylic acid, 2-chloro-1-methyl-
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Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54778-21-1
Record name 1H-Indole-3-carboxylic acid, 2-chloro-1-methyl-
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Record name NSC234526
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Record name 1H-Indole-3-carboxylic acid, 2-chloro-1-methyl-
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Synthetic Methodologies for 2 Chloro 1 Methyl 1h Indole 3 Carboxylic Acid and Its Analogs

Direct Synthesis Strategies for 2-Chloro-1-methyl-1H-indole-3-carboxylic acid

Direct synthesis routes aim to construct the this compound molecule through tailored reaction sequences. These methods include conventional multistep syntheses, modern palladium-catalyzed reactions, and protocols enhanced by microwave irradiation.

Conventional Multistep Reaction Sequences

Conventional synthesis often relies on a stepwise functionalization of a pre-existing indole (B1671886) core. A common strategy involves the preparation of an intermediate, such as 2-chloro-1-methyl-1H-indole-3-carbaldehyde, which can then be oxidized to the target carboxylic acid.

One documented synthesis starts with 2-chloro-1H-indole-3-carbaldehyde. clockss.org This precursor undergoes N-methylation on the indole nitrogen. The reaction is typically carried out in a polar aprotic solvent like Dimethyl sulfoxide (DMSO). A base, such as sodium hydroxide, is used to deprotonate the indole nitrogen, making it nucleophilic. Subsequently, a methylating agent, dimethyl sulfate (B86663), is added to introduce the methyl group at the N1 position, yielding 2-chloro-1-methyl-1H-indole-3-carbaldehyde. clockss.org

The final step in this sequence is the oxidation of the aldehyde group at the C3 position to a carboxylic acid. This is a standard transformation in organic chemistry that can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), to afford the final product, this compound.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of heterocyclic compounds like indoles. mdpi.comacs.org These methods often provide high efficiency and regioselectivity.

For the synthesis of indole-3-carboxylate derivatives, a common approach is the palladium-catalyzed intramolecular oxidative coupling or cyclization. mdpi.comresearcher.life This strategy typically starts with a suitably substituted N-aryl enamine. For instance, a substituted aniline can be reacted to form an enamine, which then undergoes a palladium-catalyzed C-H activation and cyclization to form the indole ring. mdpi.com While not specifically detailed for this compound, this methodology has been successfully applied to synthesize a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comresearchgate.net

Another relevant palladium-catalyzed method is the hydrocarboxylation of indoles. An unprecedented and robust Pd/C catalytic platform has been developed for the regioselective hydrocarboxylation of indoles using oxalic acid as a carbon monoxide (CO) precursor. acs.org This strategy allows for the direct introduction of a carboxylic acid group at the C3 position of an appropriately substituted 2-chloro-1-methyl-1H-indole precursor, offering a potentially more direct and atom-economical route.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. mdpi.comsciforum.net This technology is particularly effective for reactions involving polar intermediates, which is common in the synthesis of heterocyclic compounds. sciforum.net

The palladium-catalyzed synthesis of indole-3-carboxylate derivatives can be significantly enhanced by microwave irradiation. mdpi.comresearcher.life In the synthesis of 2-methyl-1H-indole-3-carboxylates from N-aryl enamines, switching from conventional heating to microwave irradiation can reduce reaction times from several hours to a few minutes while often increasing the product yield. mdpi.comresearchgate.net For example, a reaction that required 16 hours at 80°C under conventional heating could be completed in 3 hours at 60°C with microwave assistance, with an improved yield. mdpi.com

The table below illustrates the typical improvements observed when applying microwave heating to the synthesis of a substituted indole-3-carboxylate, based on data for analogous compounds. mdpi.comresearchgate.net

Heating MethodCatalyst/ReagentsSolventTemperatureTimeYield
ConventionalPd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF80 °C3 h72%
MicrowavePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF80 °C15 min86%

This demonstrates the significant advantages of using microwave technology to accelerate the synthesis of the indole-3-carboxylic acid scaffold.

Precursor Synthesis and Derivatization Routes to Related Indole Carboxylic Acids

An alternative to direct synthesis is a modular approach where a core indole structure is first synthesized and then derivatized. This often involves well-established named reactions to build the indole ring, followed by functionalization steps like N-alkylation.

Fischer Indole Synthesis Variations for Indole-3-carboxylic Acids

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then rearranges and cyclizes to form the indole ring. wikipedia.org The reaction can be catalyzed by Brønsted acids like HCl or Lewis acids such as zinc chloride. wikipedia.org

To synthesize an indole-3-carboxylic acid core, a suitable keto-acid or its ester derivative is used as the carbonyl component. For example, reacting a substituted phenylhydrazine with pyruvic acid or an ester like ethyl pyruvate leads to the formation of an indole-2-carboxylic acid derivative. thermofisher.comnih.gov To obtain an indole-3-carboxylic acid, a different carbonyl precursor, such as a β-keto ester, would be required, followed by subsequent chemical modifications.

Modern variations of this reaction, such as three-component protocols, enhance its efficiency. nih.govthieme-connect.com These methods combine the formation of the hydrazone and the cyclization into a one-pot process, starting from components like nitriles, organometallic reagents, and arylhydrazine salts. nih.gov

N-Alkylation Strategies for Indole Nitrogen Functionalization

N-alkylation is a crucial step for introducing a substituent on the indole nitrogen, such as the methyl group in this compound. The nucleophilicity of the indole nitrogen is relatively weak, making stereoselective N-alkylation a challenge. mdpi.com

Traditional methods for N-alkylation often involve a two-step process: deprotonation of the indole NH with a stoichiometric amount of a strong base (e.g., sodium hydride) to form an active indole anion, followed by reaction with a hazardous alkylating agent like methyl iodide or dimethyl sulfate. google.com

More recent and milder methods have been developed to circumvent the need for strong bases and hazardous reagents. One such method employs dimethyl carbonate (DMC) as a greener methylating agent in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This approach provides nearly quantitative yields for the N-methylation of various indoles under mild conditions. The efficiency of these reactions can be further enhanced by using microwave irradiation, which can significantly shorten the reaction time. google.com

The choice of alkylating agent and base is critical, as competitive alkylation at the C3 position can occur due to its high nucleophilicity. organic-chemistry.org However, by carefully selecting reagents and conditions, selective N-alkylation can be achieved to functionalize indole precursors effectively. nih.govresearchgate.net

Carboxylation and Formylation Methods at Indole C-3 Position

The functionalization of the C-3 position of the indole ring is a cornerstone of indole chemistry due to its high electron density and nucleophilicity. This section details established and modern methods for introducing carboxylic acid and formyl groups at this position, which are key steps for synthesizing the target compound and its analogs.

Formylation Methods

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. mychemblog.comchemistrysteps.comclockss.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. mychemblog.comclockss.org This reagent then attacks the electron-rich C-3 position of the indole nucleus. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the 3-formylindole. chemistrysteps.comclockss.org This method is effective for a wide range of indole substrates.

For the specific synthesis of 2-chloro-1-methyl-1H-indole-3-carbaldehyde, a direct precursor to the target carboxylic acid, a documented method involves the N-methylation of 2-chloro-1H-indole-3-carbaldehyde. researchgate.net In this procedure, the starting indole is treated with a base such as sodium hydroxide in a solvent like DMSO, followed by the addition of an alkylating agent like dimethyl sulfate to install the methyl group on the indole nitrogen. researchgate.net

Table 1: Vilsmeier-Haack Formylation of Indole - Reaction Components

ComponentRoleChemical Name
SubstrateElectron-rich heterocycle1-methyl-1H-indole
ReagentFormyl group sourceN,N-dimethylformamide (DMF)
Activating AgentForms Vilsmeier reagentPhosphorus oxychloride (POCl₃)
IntermediateElectrophileN,N-dimethylchloroiminium ion
ProductFormylated indole1-methyl-1H-indole-3-carbaldehyde

Carboxylation Methods

Direct carboxylation of the indole C-3 position can be more challenging. A traditional and conceptually straightforward approach involves the generation of an organometallic intermediate at the C-3 position, followed by quenching with carbon dioxide (CO₂). This can be achieved by first performing a halogen-metal exchange or direct deprotonation (lithiation) at the C-3 position, though regioselectivity can be a challenge, especially with a substituent at C-2. The resulting indol-3-yl lithium or Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. ucalgary.caacs.org An acidic workup then protonates the resulting carboxylate salt to yield the desired indole-3-carboxylic acid. acs.org While effective, this method requires stoichiometric use of highly reactive organometallic reagents under anhydrous conditions.

More recent and catalytically driven methods offer alternatives for CO₂ fixation. A metal-free approach for the synthesis of 3-carboxylated indoles involves a tandem process where 2-ethynylanilines undergo a base-mediated cyclization followed by carboxylation with CO₂. acs.org This reaction proceeds efficiently with potassium carbonate as the only required reagent under a CO₂ atmosphere, avoiding the need for transition metal catalysts. acs.org Another innovative, eco-friendly method is the visible-light-induced carbonylation of indoles. jk-sci.com This metal-free reaction uses elementary iodine as a photosensitive initiator to achieve the synthesis of indole-3-carboxylates from indoles and phenols under irradiation. jk-sci.com

Table 2: Comparison of Indole C-3 Carboxylation Methods

MethodReagentsConditionsAdvantagesDisadvantages
Grignard Carboxylation Indole, Mg, Alkyl Halide, CO₂ (dry ice), AcidAnhydrous, inert atmosphereHigh atom economy in the CO₂ addition step. ucalgary.caRequires pre-functionalization, sensitive to moisture.
Tandem Cyclization/Carboxylation 2-Ethynylaniline, K₂CO₃, CO₂65-100 °C, 10 atm CO₂Metal-free, good functional group tolerance. acs.orgRequires specific precursors.
Visible-Light Carbonylation Indole, Phenol, I₂, Mo(CO)₆, K₂CO₃Visible light (35W LED), 130 °CMetal-free, radical process. jk-sci.comUses stoichiometric iodine and a carbonyl complex.

Green Chemistry Principles in the Synthesis of Indole Carboxylic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of indole carboxylic acids, these principles can be applied to improve safety, efficiency, and environmental impact.

Solvent-Free Reactions and Eco-Friendly Catalysis

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemical methods, such as ball milling, enable Grignard-type reactions to be performed under solvent-free or liquid-assisted grinding (LAG) conditions, significantly reducing solvent waste. organic-chemistry.org This technique has been successfully applied to the carboxylation of organobromides using gaseous CO₂ or sodium methyl carbonate, requiring only minimal amounts of an ethereal additive. organic-chemistry.org

The use of eco-friendly catalysts is another crucial aspect. Transitioning from precious metal catalysts (e.g., palladium, rhodium) to more abundant, less toxic, and cheaper alternatives like iron is highly desirable. Iron-catalyzed C-H functionalization reactions represent a greener approach. Furthermore, metal-free catalysis, as seen in the visible-light-induced carbonylation of indoles, completely avoids the issues of metal toxicity and contamination in the final products. jk-sci.com The use of molecular oxygen or air as the terminal oxidant in catalytic cycles is also a hallmark of green synthesis, as the only byproduct is water.

Atom Economy and Yield Optimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgbeilstein-journals.org Reactions with high atom economy are inherently greener as they generate less waste.

Addition reactions , such as the reaction of a Grignard reagent with CO₂, are highly atom-economical as all atoms from the CO₂ molecule are incorporated into the product. ucalgary.ca

Substitution reactions , like the Vilsmeier-Haack reaction, often have poor atom economy. libretexts.org In the formation of the Vilsmeier reagent from DMF and POCl₃, a significant portion of the POCl₃ molecule is converted into non-incorporated byproducts (e.g., phosphate salts after workup), leading to substantial inorganic waste. mychemblog.com

Yield optimization is critical for both economic viability and sustainability. Maximizing the reaction yield minimizes the amount of starting material wasted and reduces the downstream processing required for purification. In the synthesis of indole carboxylates, yields can be significantly influenced by reaction parameters. For example, a concise flow synthesis of an indole-3-carboxylic ester was optimized by adjusting temperature and flow rate, demonstrating that careful control of reaction conditions is crucial to maximize the formation of the desired product and minimize byproducts. beilstein-journals.org Catalytic methods, in particular, offer broad scope for optimization by modifying the catalyst, ligands, solvent, and temperature to achieve high yields and selectivity.

Table 3: Atom Economy Comparison of Formylation/Carboxylation Reactions

ReactionTypeReactantsDesired ProductByproductsAtom Economy
Vilsmeier-Haack SubstitutionIndole + DMF + POCl₃3-FormylindoleH₃PO₄, Dimethylamine, HClPoor
Grignard Carboxylation AdditionIndolyl-MgBr + CO₂Indole-3-carboxylate saltNone (in this step)100% (for CO₂ addition)
Direct C-H Carboxylation Addition/SubstitutionIndole + CO₂Indole-3-carboxylic acidH₂ (from C-H)Potentially High

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 1 Methyl 1h Indole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-1-methyl-1H-indole-3-carboxylic acid provides critical insights into the disposition of protons within the molecule. The aromatic region of the spectrum is of particular importance, revealing the substitution pattern of the indole (B1671886) ring. The protons on the benzene (B151609) ring typically appear as a complex multiplet, with their specific chemical shifts and coupling patterns dictated by their relative positions and the electronic influence of the chloro and carboxylic acid substituents.

A characteristic singlet is observed for the methyl group attached to the indole nitrogen (N-CH₃), typically appearing in the upfield region of the spectrum. The proton of the carboxylic acid group (-COOH) is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.0 - 8.0Multiplet-
N-CH₃~3.8Singlet-
COOHVariableBroad Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The spectrum for this compound will display distinct signals for each of its carbon atoms.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically above 160 ppm. The carbons of the indole ring appear in the aromatic region (approximately 100-140 ppm), with the carbon atom bearing the chlorine atom (C2) showing a chemical shift influenced by the halogen's electronegativity. The carbon of the N-methyl group will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185
Aromatic/Indole Carbons100 - 140
N-CH₃30 - 40

Note: These are general ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in delineating the coupling relationships between the protons on the benzene portion of the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton's signal to its attached carbon, for instance, linking the N-methyl proton signal to the N-methyl carbon signal. sdsu.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. spectroscopyonline.com

The C-Cl stretch will likely appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The spectrum will also contain a series of bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the indole ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Carboxylic Acid)1680 - 1710
C=C Stretch (Aromatic)1400 - 1600
C-N Stretch1310 - 1360
C-Cl Stretch600 - 800

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The C=C stretching vibrations of the indole ring are expected to produce strong signals in the Raman spectrum. The C-Cl stretch may also be more readily observed in the Raman spectrum compared to the FTIR. The carbonyl (C=O) stretch of the carboxylic acid is typically a weaker band in Raman spectroscopy. The symmetric stretching of the aromatic ring system often gives a strong Raman band.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the precise molecular weight and gaining insights into the structural fragments of a molecule.

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₈ClNO₂), the expected monoisotopic mass is approximately 209.0243 g/mol . In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions measured with high accuracy.

The fragmentation pattern of this compound in a mass spectrometer can be predicted based on the fragmentation of similar organic molecules. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45) libretexts.org. For indole derivatives, fragmentation can involve the cleavage of the indole ring. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z Description
[M+H]⁺ 210.0316 Protonated molecule
[M+Na]⁺ 232.0135 Sodium adduct
[M-H]⁻ 208.0171 Deprotonated molecule

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its conjugation system. The indole ring system, being aromatic, exhibits characteristic UV absorptions. The absorption maxima (λmax) are influenced by the nature and position of substituents on the indole core.

For the parent compound, indole-3-carboxylic acid, a characteristic UV-Vis absorption spectrum shows a local maximum at 278 nm researchgate.net. The introduction of a chlorine atom at the 2-position and a methyl group at the 1-position on the indole ring is expected to cause a bathochromic (red) shift in the λmax due to the extension of the conjugated system and the electronic effects of the substituents. Generally, unconjugated carboxylic acids absorb around 210 nm, but conjugation with the indole ring shifts this to higher wavelengths researchgate.net.

The electronic transitions responsible for the UV absorption in this compound are primarily π → π* transitions within the aromatic indole system. The lone pairs on the nitrogen and oxygen atoms can also be involved in n → π* transitions, although these are typically weaker. The extended conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths masterorganicchemistry.com.

Table 2: Expected UV-Vis Absorption Data

Solvent Expected λmax (nm) Electronic Transition
Ethanol ~280-290 π → π*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the solid-state structures of numerous related indole-3-carboxylic acid derivatives have been determined, allowing for an informed prediction of its structural features researchgate.netmdpi.com.

For instance, the crystal structure of 2-chloroquinoline-3-carboxylic acid, a related heterocyclic carboxylic acid, reveals a packing stabilized by intermolecular O-H···N and C-H···O hydrogen bonds, forming a two-dimensional network nih.gov. Similar interactions could be expected to influence the crystal packing of this compound. The planarity of the indole ring and the orientation of the carboxylic acid group relative to the ring would be key determinants of the final crystal structure.

Table 3: Predicted Crystallographic Parameters (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
β (°) ~90-100

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a range of modifications, including the formation of esters and amides, or its removal through decarboxylation.

The conversion of the carboxylic acid to an ester is a common derivatization strategy. The Fischer esterification is a classical and widely used method for this transformation. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in a large excess to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester is formed upon final deprotonation. masterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions include the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base and an acylation catalyst like 4-dimethylaminopyridine (DMAP), or the use of chlorosilanes. nih.govsemanticscholar.org

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, typically achieved by coupling a carboxylic acid with a primary or secondary amine. nih.gov This transformation requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org This is accomplished using a wide array of coupling reagents. nih.gov These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Common coupling reagents and their mechanisms include:

Carbodiimides (e.g., EDCI): In the presence of additives like 1-hydroxybenzotriazole (HOBt), EDCI forms a highly reactive HOBt ester intermediate. This intermediate readily reacts with an amine to form the amide bond, while the EDC byproduct is converted into a water-soluble urea, simplifying purification. nih.gov

Phosphonium Salts (e.g., BOP, TBTU): Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) activate the carboxylic acid to form a reactive ester that subsequently reacts with the amine. iajpr.com

Imidazolium-based Reagents (e.g., CDI): 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming a reactive acylimidazolide intermediate. This intermediate reacts with the amine to yield the amide, releasing imidazole as a byproduct. nih.gov

Another classical method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. youtube.com

Below is a table of common coupling reagents used for amide bond formation.

Reagent AcronymFull Chemical NameTypical Conditions
CDI1,1'-CarbonyldiimidazoleAprotic solvent (e.g., THF, DMF), Room Temp.
BOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateBase (e.g., DIPEA, Et₃N), Aprotic solvent (DMF)
EDCI1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideAdditive (e.g., HOBt), Base (e.g., DMAP), CH₂Cl₂
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateBase (e.g., DIPEA, Et₃N), Aprotic solvent (DMF)
Thionyl ChlorideThionyl Chloride (SOCl₂)Reflux, often neat or in a non-protic solvent

The removal of the carboxylic acid group via decarboxylation is a potential transformation for indole-3-carboxylic acids. This reaction typically involves heating the substrate, which results in the loss of carbon dioxide and the formation of the corresponding 2-chloro-1-methyl-1H-indole. researchgate.net The stability of the intermediate carbanion or the transition state leading to it is a key factor in the ease of decarboxylation. researchgate.net For indole-3-carboxylic acids, the reaction proceeds via electrophilic substitution of the carboxyl group by a proton. Metal-free conditions for the decarboxylation of indole-3-carboxylic acids have been developed, often utilizing basic conditions or high-boiling polar aprotic solvents like dimethylformamide (DMF). researchgate.net

Transformations at the Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents already present on the ring dictate the position of further transformations.

The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and the typical site of substitution. ic.ac.ukresearchgate.net However, in this compound, the C3 position is blocked by the carboxylic acid group. Therefore, electrophilic aromatic substitution (EAS) must occur at other positions.

The directing effects of the existing substituents must be considered:

The N-methyl group is an activating group, donating electron density to the ring system.

The C2-chloro group is deactivating via its inductive effect but can donate electron density through resonance. Halogens are typically ortho-, para-directing on benzene rings. lkouniv.ac.in

The C3-carboxylic acid group is a deactivating, meta-directing group. lkouniv.ac.in

Given these competing influences, electrophilic attack is most likely to occur on the benzene portion of the indole nucleus (positions C4, C5, C6, and C7). The precise location will depend on the specific electrophile and reaction conditions, but the interplay between the activating N-methyl group and the deactivating C2 and C3 substituents will govern the regiochemical outcome. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. total-synthesis.com

The displacement of a halogen from an aromatic ring via nucleophilic aromatic substitution (SNAr) is generally challenging, especially on electron-rich systems like indole. researchgate.net Classical SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, a condition not met in this molecule. The indole ring's inherent electron-rich nature further disfavors attack by nucleophiles.

While direct, uncatalyzed nucleophilic displacement of the C2-chlorine atom by common nucleophiles is expected to be difficult, such transformations are often possible on chloro-N-heterocycles under specific conditions. researchgate.net These may include forcing conditions (high temperature and pressure) or, more commonly, the use of transition-metal catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings). These modern catalytic methods have greatly expanded the scope for substituting halogens on heteroaromatic rings, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at this position.

Computational Chemistry and Theoretical Studies of 2 Chloro 1 Methyl 1h Indole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.innanobioletters.com DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 2-Chloro-1-methyl-1H-indole-3-carboxylic acid, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. orientjchem.orgresearchgate.net The resulting optimized structure reveals the planar nature of the indole (B1671886) ring system and the relative orientations of the chloro, methyl, and carboxylic acid substituents. Studies on similar molecules, like indole-2-carboxylic acid, have shown that DFT calculations provide geometric parameters that are in good agreement with experimental data from X-ray diffraction. researchgate.net For the title compound, one would expect specific bond lengths for the C-Cl, C=O, C-O, and N-CH₃ groups, which are critical for understanding its chemical behavior.

ParameterTypical Calculated Bond Length (Å)Typical Calculated Bond Angle (°)
C=O1.21-
C-O1.35-
O-H0.97-
C-Cl1.75-
N-C (indole)1.38-
N-CH₃1.45-
C-C-O (carboxyl)-112
C-O-H (carboxyl)-106
C-C-Cl-118

Note: The data in this table represents typical values derived from DFT calculations on analogous functional groups in similar heterocyclic compounds and are provided for illustrative purposes.

Following geometry optimization, vibrational frequency calculations are performed using the same DFT method. These calculations predict the infrared (IR) and Raman spectra of the molecule. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. By analyzing these modes, a complete assignment of the experimental vibrational spectrum can be achieved. iosrjournals.org

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically a broad band around 3000-3400 cm⁻¹.

C=O stretching of the carboxylic acid, a strong, characteristic peak usually found between 1690-1750 cm⁻¹. nih.gov

C-Cl stretching , which is expected in the 600-800 cm⁻¹ region.

N-CH₃ stretching and bending modes.

C-H stretching from the aromatic indole ring and the methyl group.

Indole ring skeletal vibrations .

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental data. nih.goviosrjournals.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
ν(O-H)3000-3400Carboxylic acid O-H stretch
ν(C-H)2900-3100Aromatic and methyl C-H stretch
ν(C=O)1690-1750Carboxylic acid C=O stretch
ν(C=C)1450-1600Indole ring C=C stretching
δ(C-O-H)1100-1200Carboxylic acid C-O-H bend
ν(C-Cl)600-800C-Cl stretch

Note: This table presents expected vibrational frequencies for the functional groups within this compound based on established literature values for similar structures. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior: ajchem-a.comindianchemicalsociety.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For this compound, the electron-withdrawing nature of the chlorine and carboxylic acid groups would be expected to influence the energies of the frontier orbitals.

DescriptorFormulaSignificance
EHOMO-Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Softness (S)1 / ηReciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the ability to attract electrons.
Electrophilicity (ω)χ² / (2η)Index for global electrophilic nature.

Note: This table defines the global reactivity descriptors derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or chlorine atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., around the acidic hydrogen of the carboxyl group). These are sites susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would show significant negative potential around the carbonyl oxygen and the chlorine atom. A strong positive potential would be located on the hydroxyl hydrogen of the carboxylic acid group, highlighting its acidic nature. researchgate.net

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is not built for a single molecule but for a dataset of structurally related compounds.

If this compound were part of a library of similar indole derivatives tested for a specific biological activity, a QSAR study could be performed. mdpi.com Molecular descriptors for each compound would be calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity.

These descriptors would then be correlated with the observed biological activity using statistical methods like multiple linear regression to create a predictive model. acs.org Such a model could guide the design of new, more potent analogues.

Molecular Docking Studies with Target Macromolecules (in vitro context)

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action.

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. researchgate.net The analysis of the best pose reveals key intermolecular interactions, such as:

Hydrogen bonds: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O).

Hydrophobic interactions: The indole ring can interact with nonpolar residues in the protein's active site.

Halogen bonds: The chlorine atom can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen.

Studies on similar indole derivatives have explored their binding to various targets, including enzymes like kinases and proteins involved in bacterial or fungal pathways. nih.govmdpi.com Docking simulations for this compound would provide hypotheses about its potential protein targets and mode of inhibition, guiding further in vitro experimental validation.

Role as a Chemical Building Block for Active Pharmaceutical Ingredients

2-Chloro-1H-indole-3-carboxylic acid and its derivatives are versatile intermediates in the synthesis of more complex, biologically active molecules. chemimpex.comnih.gov The chlorinated indole framework is a valuable component in the development of novel therapeutic agents, including those with anti-inflammatory and anti-cancer properties. chemimpex.com The unique structure of these compounds allows for participation in various chemical reactions, making them essential building blocks for synthesizing molecules that target specific biological pathways. chemimpex.com For instance, indole carboxylic acids can be coupled with other chemical moieties, such as dichloro amines, to create new compounds with potential therapeutic applications, like monoamine oxidase B (MAO-B) inhibition. nih.gov The adaptability of the indole scaffold has led to its incorporation in a wide array of pharmaceutical agents with diverse pharmacological activities. rsc.org

Non Biological Research Applications of 2 Chloro 1 Methyl 1h Indole 3 Carboxylic Acid

Utilization in Agrochemical Formulations

While direct evidence for the inclusion of 2-Chloro-1-methyl-1H-indole-3-carboxylic acid in commercial agrochemical formulations is not extensively documented, the broader class of indole-3-carboxylic acid derivatives has been a subject of research for developing new agrochemicals, particularly herbicides. The structural similarity of these derivatives to the natural plant hormone auxin (indole-3-acetic acid) allows them to interfere with plant growth processes.

Research in this area has focused on synthesizing novel indole-3-carboxylic acid derivatives that act as antagonists for auxin receptors like the Transport Inhibitor Response 1 (TIR1) protein. By binding to this receptor, these compounds can disrupt normal hormonal signaling, leading to herbicidal effects. Studies have demonstrated that various synthesized indole-3-carboxylic acid derivatives exhibit significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds. The specific substitutions on the indole (B1671886) ring play a crucial role in the efficacy and selectivity of these potential herbicides.

Furthermore, some indole derivatives isolated from natural sources have demonstrated herbicidal activity, indicating the potential of this chemical class in the development of new plant growth inhibitors. The fungicidal properties of indole derivatives are also an area of active investigation. For instance, certain 3-indolyl-3-hydroxy oxindole derivatives have shown promising antifungal activity against various plant pathogenic fungi. Given these research trends, this compound represents a candidate for synthesis and evaluation in agrochemical screening programs to explore its potential herbicidal, fungicidal, or insecticidal properties.

Table 1: Examples of Indole-3-Carboxylic Acid Derivatives and their Agrochemical Research Findings

Compound/Derivative ClassResearch Finding
Novel α-substituted indole-3-carboxylic acid derivativesExhibited good-to-excellent inhibition (60–97% inhibitory rates) on the roots and shoots of various weeds.
Indole derivatives from Colletotrichum speciesTwo isolated indole derivatives showed significant herbicidal activity.
3-indolyl-3-hydroxy oxindole derivativesDisplayed remarkable and broad-spectrum antifungal activities against several plant pathogenic fungi.

Precursor in Dyes and Pigments Synthesis

The indole nucleus is a chromophore found in some natural and synthetic dyes, with indigo being the most famous example. While specific dyes synthesized directly from this compound are not prominently reported, its non-methylated analog, 2-chloro-1H-indole-3-carboxylic acid, is noted as a precursor in the synthesis of dyes and pigments chemimpex.com. The chemical structure of this compound, featuring a reactive indole ring and a carboxylic acid group, makes it a suitable building block for various classes of dyes.

The synthesis of azo dyes, which constitute a large and commercially important class of colorants, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While the indole ring itself is not typically diazotized, it can act as a potent coupling component. The carboxylic acid group on the indole ring can serve to modify the solubility and binding properties of the resulting dye to substrates like textiles.

The general process for creating an azo dye that could potentially incorporate an indole derivative involves:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. An indole derivative like this compound could potentially serve as this coupling component, with the coupling typically occurring at a carbon atom of the indole ring that is rich in electron density.

The final color of the dye would be influenced by the entire conjugated system, including the indole ring and any other aromatic groups present. The chloro and methyl substituents on the indole ring, as well as the carboxylic acid group, would further modulate the color and properties of the dye.

Integration into Polymer Formulations for Material Science

The incorporation of indole moieties into polymer backbones or as pendant groups is an area of growing interest in material science. Indole-containing polymers have been shown to possess enhanced thermal stability and desirable optical and electronic properties. While the direct use of this compound in polymer formulations is not widely documented, the principles of incorporating indole derivatives into polymers suggest its potential in this field.

One approach involves the reaction of the N-H group of an indole with other monomers. For instance, indole can react with copolymers containing maleic anhydride, leading to the opening of the anhydride ring and the formation of a polymer with pendant indole groups. Such modifications have been shown to increase the glass transition temperature (Tg) and thermal stability of the resulting polymers due to the bulky and rigid nature of the indole group ajchem-a.com. In the case of this compound, the nitrogen of the indole ring is already substituted with a methyl group, precluding this specific type of reaction.

However, the carboxylic acid functionality of this compound provides a reactive handle for its incorporation into polymers such as polyesters and polyamides. It can be used as a monomer or a co-monomer in condensation polymerization reactions. For example, it could be reacted with diols to form polyesters or with diamines to form polyamides. The resulting polymers would have the 2-chloro-1-methyl-1H-indole-3-yl group as a recurring unit in the polymer chain.

The presence of the indole ring in the polymer can impart specific properties:

Increased Thermal Stability: The aromatic and heterocyclic nature of the indole ring can enhance the thermal and thermo-oxidative stability of the polymer.

Fluorescent Properties: Many indole derivatives are fluorescent, and incorporating them into polymers can lead to materials with interesting photophysical properties for applications in sensors or optoelectronics.

Modified Mechanical Properties: The rigidity of the indole group can affect the mechanical properties of the polymer, such as its stiffness and tensile strength.

Table 2: Potential Polymerization Reactions Involving this compound

Polymer TypePotential Co-monomerResulting Polymer Feature
PolyesterDiols (e.g., ethylene glycol)Indole moiety in the polymer backbone
PolyamideDiamines (e.g., hexamethylenediamine)Indole moiety in the polymer backbone

Application as Analytical Standards

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A chemical supplier, Chem-Impex, notes that 2-chloro-1H-indole-3-carboxylic acid is used as a standard in various analytical techniques to aid in the accurate quantification of related compounds in complex mixtures chemimpex.com. While this is for the non-methylated analog, it is plausible that this compound could also serve as an analytical standard, particularly in contexts where it is an intermediate or a byproduct in a synthesis, or a metabolite in a biological system being studied.

For a compound to be used as an analytical standard, it must be of high purity and well-characterized. It would typically be used in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), to:

Confirm the identity of the compound in a sample by comparing its retention time and mass spectrum to that of the standard.

Quantify the amount of the compound in a sample by creating a calibration curve using known concentrations of the standard.

While commercial availability of this compound as a certified reference material is not widespread, it is listed by several chemical suppliers, and researchers could potentially have it certified for use as an in-house analytical standard for their specific research needs.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century, yet the development of environmentally benign and efficient methods remains a key challenge. rsc.org Future research should prioritize the creation of novel synthetic pathways for 2-Chloro-1-methyl-1H-indole-3-carboxylic acid that adhere to the principles of green chemistry.

Key areas of focus include:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages, including enhanced safety, improved reaction control, higher yields, and reduced waste. mdpi.comnih.govgalchimia.com The development of a multi-step continuous flow system for the target molecule could streamline its production, making it more accessible for further research and application. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. tandfonline.comtandfonline.com Exploring microwave-assisted protocols for key cyclization or functionalization steps could offer a more efficient and sustainable route. researchgate.netingentaconnect.com

Mechanochemistry: Solvent-free mechanochemical methods, such as ball-milling, represent a frontier in green synthesis. rsc.org Investigating mechanochemical Fischer indole synthesis or subsequent chlorination and methylation steps could drastically reduce solvent use and energy consumption. rsc.org

Catalysis Innovation: Research into novel catalysts, such as nanocatalysts or reusable solid-supported catalysts, could improve the efficiency and sustainability of existing synthetic methods. researchgate.netingentaconnect.com This includes exploring more efficient palladium catalysts for cyclization or developing non-metal-catalyzed alternatives. galchimia.com

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenge
Continuous Flow ChemistryImproved safety, scalability, and reproducibility; reduced waste. mdpi.comnih.govDesigning and optimizing a multi-step integrated flow reactor.
Microwave-Assisted SynthesisRapid reaction times, higher yields, cleaner reactions. tandfonline.comtandfonline.comAdapting and optimizing reaction conditions for specific steps.
MechanochemistrySolvent-free, reduced energy consumption, high efficiency. rsc.orgEnsuring reaction completeness and scalability.
Advanced CatalysisHigher efficiency, reusability, lower environmental impact. researchgate.netDiscovery and development of robust, cost-effective catalysts.

Comprehensive Exploration of Reactivity Profile

A thorough understanding of the reactivity of this compound is paramount for its effective use as a synthetic intermediate. While the individual functional groups have known reactivities, their interplay within this specific scaffold presents opportunities for novel transformations.

Future investigations should systematically map its reactivity:

C2-Chloro Position: The chloro group at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A comprehensive study exploring a wide range of coupling partners would unlock access to a vast array of 2-substituted indole derivatives.

C3-Carboxylic Acid Position: This group serves as a versatile handle for functionalization. Research should move beyond standard amide bond formations to explore decarboxylative couplings, which enable the introduction of new substituents at the C3 position without the carboxyl linker. nih.govresearchgate.netacs.org Additionally, using the carboxylic acid as a traceless directing group for functionalization at other positions on the indole ring is a promising, yet underexplored, strategy for this specific molecule. chim.it

Benzene (B151609) Ring Functionalization (C4-C7): The benzene portion of the indole core is typically less reactive than the pyrrole (B145914) ring. chim.it A significant challenge is the development of regioselective C-H functionalization methods to introduce substituents at the C4, C5, C6, or C7 positions, which would provide access to novel, polysubstituted indole scaffolds. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful, predictive lens to guide synthetic efforts and understand molecular properties. For this compound, advanced computational modeling can accelerate research by predicting reactivity, spectra, and biological interactions.

Prospective computational studies include:

DFT for Reactivity and Mechanism: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate mechanisms, and predict the regioselectivity of functionalization reactions. bohrium.comfigshare.comresearchgate.net This can help in designing optimal conditions for C-H activation or cross-coupling reactions, saving significant experimental time and resources. researchgate.netniscpr.res.in

Predicting Physicochemical Properties: Computational models can accurately predict properties such as solubility, stability, and electronic characteristics (e.g., HOMO-LUMO energies), which are crucial for applications in materials science.

Molecular Docking and Dynamics: To guide biological applications, molecular docking can predict the binding modes and affinities of derivatives with various protein targets. rsc.orgresearchgate.netnih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, helping to prioritize compounds for synthesis and in vitro testing.

Discovery of New In Vitro Biological Targets and Mechanisms

The indole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. benthamscience.commdpi.com Derivatives of indole-3-carboxylic acid have shown promise as potent therapeutic agents. nih.gov A key future direction is the systematic screening of derivatives of this compound to identify novel biological targets.

Key research initiatives should include:

High-Throughput Screening (HTS): Synthesizing a focused library of derivatives and subjecting them to HTS against diverse panels of biological targets (e.g., kinases, proteases, GPCRs, topoisomerases) can rapidly identify new areas of bioactivity. mdpi.comnih.gov

Mechanism of Action Studies: For any identified "hits," detailed mechanism of action studies are crucial. This involves biochemical and cellular assays to confirm target engagement, understand downstream signaling effects, and elucidate the precise molecular interactions responsible for the observed activity.

Exploration of Underexplored Therapeutic Areas: While indole derivatives are well-known in oncology and neuroscience, their potential in other areas like infectious diseases (antibacterial, antifungal, antiviral) and inflammatory disorders remains less explored and warrants investigation. benthamscience.comrsc.orgmdpi.com

Table 2: Potential Biological Targets for Indole Derivatives
Target ClassExamplesTherapeutic AreaRelevant Findings for Indole Scaffolds
Protein KinasesEGFR, BRAFV600E, VEGFROncologyIndole derivatives have been developed as potent kinase inhibitors. nih.gov
TubulinColchicine Binding SiteOncologyIndole-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest. nih.gov
DNA GyraseBacterial DNA GyraseInfectious DiseaseIndole conjugates show promising binding affinity to DNA gyrase in docking studies. rsc.org
Cyclooxygenase (COX)COX-1, COX-2InflammationCertain indole derivatives show selective COX-2 inhibition. mdpi.com
Survivin-OncologyIndole-based analogs have been identified as potent and selective survivin inhibitors. researchgate.net

Expanding Non-Biological Applications

Beyond pharmacology, the unique electronic and photophysical properties of the indole ring suggest potential applications in materials science. Future research should explore the utility of this compound and its derivatives in non-biological contexts.

Potential avenues for exploration are:

Organic Electronics: The electron-rich indole system can be incorporated into organic semiconductors, dyes for solar cells, or organic light-emitting diodes (OLEDs). The chloro and carboxylic acid groups provide handles to tune electronic properties and facilitate polymerization or attachment to surfaces.

Advanced Polymers: Polymerization of functionalized indole derivatives could lead to novel conductive polymers or materials with unique optical properties. DFT studies could help predict the electronic and structural properties of such polyindoles. researchgate.net

Sensors and Probes: The indole scaffold is known for its fluorescent properties. Derivatives could be designed as selective chemosensors for detecting metal ions or other analytes through changes in their fluorescence emission.

Strategies for Structural Diversification and Library Synthesis

To fully explore the chemical and biological space around this scaffold, systematic strategies for structural diversification are essential. The development of robust methods for library synthesis is a critical unaddressed challenge.

Future work should focus on:

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse and complex molecules from a common starting material. nih.govmdpi.com Applying DOS principles to this compound would involve developing divergent reaction pathways to rapidly generate a wide range of unique indole-based skeletons.

Combinatorial Chemistry: The functional handles on the molecule are well-suited for combinatorial synthesis, allowing for the rapid creation of large libraries by systematically varying substituents at the C2 and C3 positions. nih.govacs.org

Late-Stage Functionalization: A major challenge in drug discovery is the ability to modify complex molecules in the final steps of a synthesis. Developing robust late-stage C-H functionalization or skeletal editing techniques for this indole core would be highly valuable for structure-activity relationship studies. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org

DNA-Encoded Libraries (DELs): For discovering new biological targets, constructing a DNA-encoded library based on this scaffold would allow for the screening of billions of compounds simultaneously. nih.govacs.org This requires the development of DNA-compatible reactions for the key diversification steps.

By addressing these challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for innovation in medicine, materials science, and beyond.

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2-Chloro-1-methyl-1H-indole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.